molecular formula C21H20F2N4O2 B6997649 N-[2-[5-(4,4-difluoro-1-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-2-carboxamide

N-[2-[5-(4,4-difluoro-1-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-2-carboxamide

Cat. No.: B6997649
M. Wt: 398.4 g/mol
InChI Key: VWMICGSUULGNIB-UHFFFAOYSA-N
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Description

N-[2-[5-(4,4-difluoro-1-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a difluoromethylated cyclohexyl ring, an oxadiazole ring, and a pyridine carboxamide moiety

Properties

IUPAC Name

N-[2-[5-(4,4-difluoro-1-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2/c1-20(9-11-21(22,23)12-10-20)19-26-17(27-29-19)14-6-2-3-7-15(14)25-18(28)16-8-4-5-13-24-16/h2-8,13H,9-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMICGSUULGNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(F)F)C2=NC(=NO2)C3=CC=CC=C3NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-(4,4-difluoro-1-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a nitrile under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using reagents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base.

    Coupling of the Pyridine Carboxamide Moiety: This step typically involves the use of coupling reagents like EDCI or DCC to form the amide bond between the oxadiazole derivative and the pyridine carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-(4,4-difluoro-1-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethyl group or the oxadiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-[5-(4,4-difluoro-1-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its stability and functional groups make it suitable for use in the development of advanced materials, such as polymers or coatings.

    Chemical Biology: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its target enzymes or receptors.

Mechanism of Action

The mechanism of action of N-[2-[5-(4,4-difluoro-1-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and oxadiazole ring are likely critical for binding to these targets, influencing their activity and leading to the compound’s observed effects. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
  • 1,2-Difluoro-4,5-dimethoxybenzene

Uniqueness

N-[2-[5-(4,4-difluoro-1-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-2-carboxamide is unique due to its combination of a difluoromethylated cyclohexyl ring, an oxadiazole ring, and a pyridine carboxamide moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

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